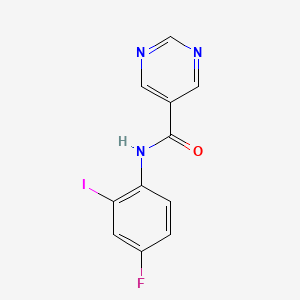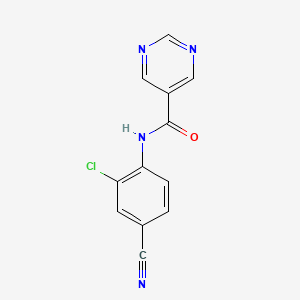
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide, also known as FIPI, is a small molecule inhibitor that is used to target phospholipase D (PLD) activity. PLD is an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. Inhibition of PLD activity has been linked to several diseases, including cancer, inflammation, and neurodegenerative disorders. FIPI has been shown to be a potent inhibitor of PLD activity and has been used extensively in scientific research.
作用机制
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide exerts its inhibitory effect on PLD activity by binding to the catalytic domain of PLD and preventing its activation. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a signaling molecule that plays a key role in various cellular processes. By inhibiting PLD activity, N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide reduces the production of phosphatidic acid and disrupts downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has been shown to have several biochemical and physiological effects in cells. It has been shown to reduce the levels of phosphatidic acid and increase the levels of phosphatidylcholine in cells. This alteration in lipid metabolism has been linked to changes in cell proliferation, migration, and survival. N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has also been shown to inhibit the release of cytokines from immune cells and disrupt synaptic vesicle trafficking in neurons.
实验室实验的优点和局限性
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PLD activity and has been extensively validated in multiple cell types and disease models. It is also relatively easy to synthesize and can be obtained from commercial sources. However, N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations. Careful dose-response studies and validation of results with alternative PLD inhibitors are recommended.
未来方向
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has opened up several avenues for future research. One potential direction is the development of more potent and selective PLD inhibitors that can be used in clinical settings. N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has also been used to investigate the role of PLD in various disease states, including cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the specific mechanisms by which PLD contributes to these diseases and to identify potential therapeutic targets. Finally, N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has been used to study the role of PLD in various cellular processes, including membrane trafficking and cytoskeletal organization. Future studies may uncover additional roles for PLD in these processes and identify new targets for drug development.
合成方法
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide is a synthetic compound that can be prepared using a multi-step synthesis method. The synthesis involves the reaction of 4-fluoro-2-iodoaniline with 5-cyano-6-oxo-1,6-dihydropyrimidine to form the intermediate 4-fluoro-2-iodophenylpyrimidine-5-carboxylic acid. This intermediate is then converted to the final product, N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide, by reacting it with thionyl chloride and N,N-dimethylformamide.
科学研究应用
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has been widely used in scientific research to study the role of PLD in various cellular processes and disease states. It has been shown to inhibit PLD activity in multiple cell types, including cancer cells, immune cells, and neurons. N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide has been used to investigate the role of PLD in cancer cell invasion and migration, cytokine release in immune cells, and synaptic vesicle trafficking in neurons.
属性
IUPAC Name |
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FIN3O/c12-8-1-2-10(9(13)3-8)16-11(17)7-4-14-6-15-5-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHSXHTWLWTTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)NC(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FIN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-iodophenyl)pyrimidine-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)
![5-[[(3-Methylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631764.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)


![3-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B6631838.png)
